Benzyl-PEG4-CH2CO2tBu Benzyl-PEG4-CH2CO2tBu Benzyl-PEG4-CH2CO2tBu is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1443467-88-6
VCID: VC0520972
InChI: InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1
Molecular Formula: C19H30O6
Molecular Weight: 354.44

Benzyl-PEG4-CH2CO2tBu

CAS No.: 1443467-88-6

Cat. No.: VC0520972

Molecular Formula: C19H30O6

Molecular Weight: 354.44

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzyl-PEG4-CH2CO2tBu - 1443467-88-6

Specification

CAS No. 1443467-88-6
Molecular Formula C19H30O6
Molecular Weight 354.44
IUPAC Name tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Standard InChI Key CPMNHAPGRNEYDX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Benzyl-PEG4-CH2CO2tBu is a functionalized polyethylene glycol derivative characterized by specific terminal groups that enable selective chemical modifications. The compound possesses several key identifying features that define its chemical identity.

Basic Chemical Information

Benzyl-PEG4-CH2CO2tBu has a well-defined chemical identity with specific properties that facilitate its identification and characterization. The compound is officially registered with the Chemical Abstracts Service (CAS) and has a defined molecular structure.

PropertyValue
CAS Number1443467-88-6
Molecular FormulaC19H30O6
Molecular Weight354.44 g/mol
IUPAC Nametert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate
Standard InChIInChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Standard InChIKeyCPMNHAPGRNEYDX-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1
SynonymsBenzyl-PEG3-CH2-Boc; 3,6,9,12-Tetraoxatridecanoic acid, 13-phenyl-, 1,1-dimethylethyl ester

The compound's structure features a benzyl group (phenylmethoxy) at one terminus, connected to a tetraethylene glycol chain (PEG4), with a tert-butyl ester-protected carboxylic acid moiety at the opposite end. This specific arrangement of functional groups allows for selective chemical transformations and makes the compound particularly useful in synthetic chemistry applications.

Structural Features and Reactivity

The chemical structure of Benzyl-PEG4-CH2CO2tBu contains several important elements that determine its chemical behavior and applications:

  • The benzyl group: This protective group can be selectively cleaved under specific conditions (typically hydrogenolysis), allowing for controlled deprotection strategies.

  • The PEG4 chain: The tetraethylene glycol portion provides water solubility and biocompatibility, making the compound suitable for biological applications.

  • The tert-butyl ester: This protecting group for the carboxylic acid can be removed under acidic conditions, allowing for selective deprotection strategies when both terminal groups need to be modified sequentially.

These structural features enable Benzyl-PEG4-CH2CO2tBu to serve as a versatile building block in the synthesis of complex molecules, particularly those requiring biocompatible linker segments.

Synthesis and Preparation Methods

The preparation of Benzyl-PEG4-CH2CO2tBu involves specific chemical procedures that enable the incorporation of both terminal functional groups onto the polyethylene glycol backbone.

General Synthetic Approach

The synthesis of Benzyl-PEG4-CH2CO2tBu typically follows a multi-step process that involves the sequential functionalization of tetraethylene glycol. The standard preparation pathway generally incorporates the following key steps:

  • Mono-benzylation of tetraethylene glycol using benzyl bromide or benzyl chloride under basic conditions

  • Oxidation or activation of the remaining hydroxyl group

  • Introduction of the tert-butyl ester moiety through reaction with tert-butyl bromoacetate

Physical and Chemical Properties

Benzyl-PEG4-CH2CO2tBu possesses a combination of physical and chemical properties that make it suitable for various applications in chemical synthesis and bioconjugation.

Physical State and Appearance

At room temperature, Benzyl-PEG4-CH2CO2tBu typically exists as a solid powder. The compound's appearance and physical properties are influenced by the presence of both hydrophobic (benzyl and tert-butyl) and hydrophilic (PEG) components in its structure.

Solubility and Compatibility

The PEG backbone of Benzyl-PEG4-CH2CO2tBu imparts significant water solubility, while the terminal protecting groups provide solubility in organic solvents. This amphiphilic character makes the compound compatible with a range of reaction conditions and solvents, from aqueous buffers to non-polar organic media.

The compound demonstrates good stability under standard laboratory storage conditions and can be maintained at room temperature without significant degradation .

Chemical Reactivity

The key reactive sites in Benzyl-PEG4-CH2CO2tBu are the two terminal protecting groups:

  • The benzyl group can be selectively removed through catalytic hydrogenation (typically using H₂ with Pd/C catalyst) to generate a free hydroxyl group.

  • The tert-butyl ester can be cleaved under acidic conditions (such as TFA treatment) to yield the free carboxylic acid.

These orthogonal deprotection strategies allow for selective chemical modifications, making the compound valuable in sequential conjugation protocols where controlled reactivity is essential.

Applications in Chemical Synthesis and Bioconjugation

Benzyl-PEG4-CH2CO2tBu serves as a versatile reagent in various synthetic applications, particularly in fields requiring biocompatible linkers and spacers.

Role as a Bifunctional Linker

The compound functions as an effective bifunctional linker in the preparation of bioconjugates. The PEG chain provides spatial separation between functional components while maintaining water solubility, making it particularly useful for applications where steric constraints or solubility issues might otherwise pose challenges.

Applications in Drug Delivery Systems

In pharmaceutical research, PEG derivatives like Benzyl-PEG4-CH2CO2tBu are employed to modify drug molecules to enhance their pharmacokinetic properties. The PEG component can improve water solubility, reduce immunogenicity, and extend circulation time in biological systems when incorporated into drug conjugates.

Use in Bioconjugation Chemistry

The compound is valuable in bioconjugation protocols where controlled attachment of biomolecules is required. The ability to selectively remove either terminal protecting group allows for sequential conjugation strategies, enabling the creation of complex molecular architectures with precise control over attachment points.

After selective deprotection of the benzyl group, the resulting hydroxyl group can be further derivatized for conjugation purposes, allowing attachment to various biomolecules through appropriate chemical linkages.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; practice good laboratory hygiene
H315Causes skin irritationUse appropriate gloves; avoid skin contact
H319May cause serious eye irritationUse eye protection; avoid eye contact

These hazard classifications indicate that standard laboratory safety protocols should be followed when working with this compound.

SupplierProduct IdentificationAdditional Information
Shanghai Macklin Biochemical Co., Ltd.Benzyl-PEG3-CH2-Boc; CAS: 1443467-88-6Offers spot supply
Shanghai Yuanye Bio-Technology Co., Ltd.Benzyl-PEG4-CH2CO2tBu; CAS: 1443467-88-6Standard research grade
MedChemExpress (MCE)Benzyl-PEG3-CH2-Boc; CAS: 1443467-88-6Offers spot supply
VulcanchemBenzyl-PEG4-CH2CO2tBu; CAS: 1443467-88-6Purity >98%

These suppliers typically provide the compound with purity specifications suitable for research applications, generally >98% purity .

Product Specifications

Commercial preparations of Benzyl-PEG4-CH2CO2tBu are typically supplied with detailed specifications including:

  • Purity assessment (typically by HPLC or NMR)

  • Identity confirmation (spectral data)

  • Batch-specific certificates of analysis

  • Storage and handling recommendations

Researchers should review supplier documentation to ensure the product meets the specific requirements of their intended applications.

Related Compounds and Structural Analogs

Benzyl-PEG4-CH2CO2tBu belongs to a broader family of PEG derivatives with varying chain lengths and terminal functional groups.

PEG Linkers with Varying Chain Lengths

Several structural analogs of Benzyl-PEG4-CH2CO2tBu exist with different PEG chain lengths:

CompoundCAS NumberMolecular FormulaMolecular Weight
Benzyl-PEG2-CH2CO2tBu1309451-06-6C15H22O4266.33
Benzyl-PEG6-CH2CO2tBu1807537-31-0C23H38O8442.5

These variations allow researchers to select the appropriate PEG chain length for specific applications, balancing factors such as solubility, spatial separation, and molecular weight .

PEG Derivatives with Alternative Functional Groups

Beyond variations in chain length, related compounds may incorporate different functional groups in place of either the benzyl or tert-butyl ester moieties:

  • PEG derivatives with alternative protecting groups (such as Boc-protected amines)

  • PEG linkers with reactive terminal groups (such as NHS esters or maleimides)

  • PEG compounds with specialized reactive groups for click chemistry applications

These structural variations expand the toolkit available for researchers in fields such as bioconjugation, drug delivery, and materials science .

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